3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one
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Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an aniline group (anilino), which is a phenyl group attached to an amino group, and a cyclohexenone, which is a six-membered cyclic compound with a ketone functional group .
Synthesis Analysis
While the exact synthesis route for this compound is not provided, imidazole derivatives are generally synthesized using glyoxal and ammonia . The aniline group could be introduced through a substitution reaction, and the cyclohexenone could be formed through a cyclization reaction .
Molecular Structure Analysis
The imidazole ring in the compound contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The presence of a positive charge on either of the two nitrogen atoms shows two equivalent tautomeric forms .
Scientific Research Applications
Catalysis and Chemical Reactions:
- Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, related to the imidazol-1-yl group in the compound, have shown efficiency as catalysts for C-N bond formation using a hydrogen-borrowing strategy under solvent-free conditions. These complexes demonstrate high activity and selectivity in various chemical reactions, contributing valuable insights into catalyst design and synthesis (Donthireddy et al., 2020).
Molecular Structure and Characterization:
- Studies on imidazole derivatives, like 3,5-Dimethyl-4-hydroxy aniline hydrochloride, have led to the synthesis of compounds stable under certain conditions and the characterization of novel anions, contributing to the understanding of the structural and electronic properties of these types of molecules (Bing-tao et al., 2017).
Biological and Medicinal Research:
- Derivatives of imidazole, which is structurally similar to the compound , have been synthesized and evaluated for various biological activities. These include inhibitors for cyclin-dependent kinase-2 (CDK2), contributing to the understanding of enzyme inhibition and the development of potential therapeutic agents (Wang et al., 2004).
Mechanism of Action
Target of Action
Imidazole-containing compounds, such as this one, are known to have a broad range of biological activities and can interact with various targets . For instance, some imidazole derivatives have been found to inhibit the EGFR wild-type enzyme .
Mode of Action
For example, some imidazoles and triazoles inhibit C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes . This leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Some imidazole derivatives have shown a robust inhibitory effect against the egfr wild-type enzyme .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
properties
IUPAC Name |
3-[4-(4,5-dichloroimidazol-1-yl)anilino]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c1-17(2)8-12(7-14(23)9-17)21-11-3-5-13(6-4-11)22-10-20-15(18)16(22)19/h3-7,10,21H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQBNVBXZOKNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)N3C=NC(=C3Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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